Cas no 677299-08-0 (4-chloro-5-2-(trimethylsilyl)ethynyl-7H-pyrrolo2,3-dpyrimidine)

4-Chloro-5-[2-(trimethylsilyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound featuring a chloro-substituted pyrrolopyrimidine core with a trimethylsilyl-protected ethynyl group at the 5-position. This structure serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Sonogashira or Suzuki-Miyaura couplings, due to its reactive halogen and alkyne functionalities. The trimethylsilyl group enhances stability while allowing selective deprotection for further functionalization. Its pyrrolopyrimidine scaffold is of interest in medicinal chemistry for designing kinase inhibitors and nucleoside analogs. The compound's well-defined reactivity and modularity make it useful for constructing complex molecular architectures in pharmaceutical and materials science research.
4-chloro-5-2-(trimethylsilyl)ethynyl-7H-pyrrolo2,3-dpyrimidine structure
677299-08-0 structure
商品名:4-chloro-5-2-(trimethylsilyl)ethynyl-7H-pyrrolo2,3-dpyrimidine
CAS番号:677299-08-0
MF:C11H12ClN3Si
メガワット:249.77158164978
MDL:MFCD26398646
CID:2124107
PubChem ID:11299680

4-chloro-5-2-(trimethylsilyl)ethynyl-7H-pyrrolo2,3-dpyrimidine 化学的及び物理的性質

名前と識別子

    • 4-chloro-5-(2-trimethylsilyl-ethyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
    • 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethynyl-trimethylsilane
    • 4-chloro-5-2-(trimethylsilyl)ethynyl-7H-pyrrolo2,3-dpyrimidine
    • EN300-821200
    • 4-CHLORO-5-[2-(TRIMETHYLSILYL)ETHYNYL]-7H-PYRROLO[2,3-D]PYRIMIDINE
    • 677299-08-0
    • SCHEMBL1735020
    • 4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine
    • 4-Chloro-5-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine
    • 862-838-0
    • DTXSID80461670
    • 1H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-[(trimethylsilyl)ethynyl]-
    • LUEXWAYNAPWKRW-UHFFFAOYSA-N
    • 4-chloro-5-(2-(trimethylsilyl)ethynyl)-7H-pyrrolo(2,3-d)pyrimidine
    • DB-305725
    • MDL: MFCD26398646
    • インチ: InChI=1S/C11H12ClN3Si/c1-16(2,3)5-4-8-6-13-11-9(8)10(12)14-7-15-11/h6-7H,1-3H3,(H,13,14,15)
    • InChIKey: LUEXWAYNAPWKRW-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 249.0489016Da
  • どういたいしつりょう: 249.0489016Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų

4-chloro-5-2-(trimethylsilyl)ethynyl-7H-pyrrolo2,3-dpyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P006KH5-10g
1H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-[(trimethylsilyl)ethynyl]-
677299-08-0 91%
10g
$7960.00 2024-04-22
Enamine
EN300-821200-0.05g
4-chloro-5-[2-(trimethylsilyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidine
677299-08-0 91%
0.05g
$344.0 2024-05-21
Aaron
AR006KPH-250mg
1H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-[(trimethylsilyl)ethynyl]-
677299-08-0 91%
250mg
$1036.00 2023-12-15
Enamine
EN300-821200-5g
4-chloro-5-[2-(trimethylsilyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidine
677299-08-0 91%
5g
$4309.0 2023-09-02
Enamine
EN300-821200-10g
4-chloro-5-[2-(trimethylsilyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidine
677299-08-0 91%
10g
$6390.0 2023-09-02
1PlusChem
1P006KH5-50mg
1H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-[(trimethylsilyl)ethynyl]-
677299-08-0 91%
50mg
$487.00 2024-04-22
Aaron
AR006KPH-1g
1H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-[(trimethylsilyl)ethynyl]-
677299-08-0 91%
1g
$2067.00 2023-12-15
Aaron
AR006KPH-500mg
1H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-[(trimethylsilyl)ethynyl]-
677299-08-0 91%
500mg
$1618.00 2023-12-15
1PlusChem
1P006KH5-250mg
1H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-[(trimethylsilyl)ethynyl]-
677299-08-0 91%
250mg
$971.00 2024-04-22
Aaron
AR006KPH-10g
1H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-[(trimethylsilyl)ethynyl]-
677299-08-0 91%
10g
$8812.00 2023-12-15

4-chloro-5-2-(trimethylsilyl)ethynyl-7H-pyrrolo2,3-dpyrimidine 関連文献

4-chloro-5-2-(trimethylsilyl)ethynyl-7H-pyrrolo2,3-dpyrimidineに関する追加情報

Introduction to 4-chloro-5-2-(trimethylsilyl)ethynyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 677299-08-0)

4-chloro-5-2-(trimethylsilyl)ethynyl-7H-pyrrolo[2,3-d]pyrimidine, identified by its CAS number 677299-08-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a structural motif widely recognized for its biological activity and potential therapeutic applications. The presence of a chloro substituent at the 4-position and an ethynyl group at the 5-position, further enhanced by the presence of a trimethylsilyl (TMS) group, makes this molecule a versatile intermediate in the synthesis of more complex pharmacophores.

The significance of this compound lies in its utility as a building block for the development of novel drugs targeting various diseases. Pyrrolo[2,3-d]pyrimidines are known for their role in inhibiting enzymes and receptors involved in cancer, inflammation, and viral infections. The chloro substituent at the 4-position provides a reactive site for further functionalization via nucleophilic substitution reactions, while the ethynyl group can undergo Sonogashira coupling reactions to introduce additional aromatic or heteroaromatic units. The trimethylsilyl (TMS) group serves as an excellent protecting group for alkyne functionalities, allowing for selective deprotection under mild conditions when required.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for kinases and other enzymes implicated in cancer progression. The scaffold of 4-chloro-5-2-(trimethylsilyl)ethynyl-7H-pyrrolo[2,3-d]pyrimidine has been explored as a precursor in several drug discovery campaigns. For instance, modifications of this core structure have led to the identification of compounds with potent activity against tyrosine kinases, which are critical in signal transduction pathways associated with tumor growth and metastasis. The ability to modify both the ethynyl and chloro positions allows for fine-tuning of physicochemical properties such as solubility, bioavailability, and target binding affinity.

One notable application of this compound is in the synthesis of kinase inhibitors that exploit the unique reactivity of the trimethylsilyl-protected alkyne. By employing palladium-catalyzed cross-coupling reactions, researchers have been able to introduce diverse aryl or heteroaryl groups at the 5-position, thereby expanding the chemical space for drug discovery. These modified derivatives have shown promising results in preclinical studies, demonstrating efficacy in inhibiting aberrant signaling pathways while maintaining favorable pharmacokinetic profiles.

The incorporation of advanced synthetic methodologies has further enhanced the utility of 4-chloro-5-2-(trimethylsilyl)ethynyl-7H-pyrrolo[2,3-d]pyrimidine. For example, transition-metal-catalyzed reactions such as Buchwald-Hartwig amination have enabled the introduction of nitrogen-containing heterocycles at strategic positions within the molecule. This approach has led to the discovery of novel scaffolds with enhanced binding interactions with biological targets. Additionally, computational studies have been employed to predict optimal modifications based on molecular docking simulations, streamlining the drug development process.

Recent advances in biocatalysis have also highlighted the potential of using enzymes to modify this compound efficiently and selectively. Enzymatic desymmetrization and functionalization strategies have been explored to introduce chiral centers or specific functional groups without resorting to harsh chemical conditions. Such green chemistry approaches align with contemporary trends toward sustainable drug synthesis and reduce environmental impact.

The versatility of 4-chloro-5-2-(trimethylsilyl)ethynyl-7H-pyrrolo[2,3-d]pyrimidine extends beyond kinase inhibition. Researchers have investigated its potential as an intermediate in antiviral and anti-inflammatory drug development. The pyrrolo[2,3-d]pyrimidine core is structurally similar to certain nucleoside analogs used in antiviral therapies, suggesting that derivatives of this compound may exhibit inhibitory activity against viral polymerases or integrases. Furthermore, modifications at the 4-position and 5-position can modulate interactions with inflammatory pathways by targeting specific transcription factors or cytokine receptors.

The future direction of research on this compound is likely to focus on optimizing synthetic routes for scalability and cost-effectiveness. As demand for high-quality intermediates grows in pharmaceutical industries, efficient production methods will be essential for commercial viability. Additionally, exploring new biological targets beyond kinases will be crucial for broadening therapeutic applications. Collaborative efforts between synthetic chemists and biologists are expected to yield innovative derivatives with improved pharmacological profiles.

In conclusion,4-chloro-5-2-(trimethylsilyl)ethynyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 677299-08-0) represents a valuable scaffold in medicinal chemistry with diverse applications across oncology,inflammation, and antiviral therapies. Its unique structural features—comprising a chloro substituent,ethynyl group, and trimethylsilyl (TMS) protection—make it an attractive intermediate for further derivatization via modern synthetic techniques. As research progresses,this compound is poised to contribute significantly to next-generation therapeutics through innovative molecular design and interdisciplinary collaboration.

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